3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole

Sigma Receptor Neuropharmacology Structure-Activity Relationship

Researchers mapping sigma receptor steric boundaries face critical variation when using unsubstituted or para-substituted benzyl analogs, which corrupts SAR resolution. This precise ortho-methylbenzyl indole-piperazine probe provides the exact 2-methyl vector required to resolve the sigma-1 hydrophobic pocket's ortho-directed cleft. Key applications: (i) Matched molecular pair analysis to isolate the impact of ortho-methyl addition on intrinsic clearance (ΔclogP ~+0.52 vs. unsubstituted core). (ii) Calibration standard for PAMPA and microsomal stability assays, distinct from electronic effects of halogenated comparators. (iii) High-end negative control for 5-HT6 antagonist scaffold deconstruction studies. Supplied with rigorously controlled purity for immediate dispatch.

Molecular Formula C21H25N3
Molecular Weight 319.4 g/mol
Cat. No. B10888898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole
Molecular FormulaC21H25N3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCN(CC2)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H25N3/c1-17-6-2-3-7-18(17)15-23-10-12-24(13-11-23)16-19-14-22-21-9-5-4-8-20(19)21/h2-9,14,22H,10-13,15-16H2,1H3
InChIKeyQNWXAGVINFNQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[4-(2-Methylbenzyl)piperazin-1-yl]methyl}-1H-indole: Chemical Identity and Core Pharmacophore Context


3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole is a synthetic indole-piperazine hybrid (C21H25N3, MW 319.4 g/mol) . It features a 1H-indole core linked via a methylene bridge to a piperazine ring, which is further substituted with a 2-methylbenzyl group. This compound belongs to a privileged class of small molecules that have been extensively studied as ligands for aminergic G-protein-coupled receptors (GPCRs) and sigma receptors [1][2]. The specific ortho-methyl substitution on the benzyl moiety distinguishes it from numerous indole-piperazine analogs, imparting unique physicochemical properties crucial for detailed structure-activity relationship (SAR) investigations in neuropharmacology and oncology.

Ortho-methyl benzyl substitution enables steric and lipophilic SAR mapping in aminergic GPCR and sigma receptor studies
Matched molecular pair for lipophilicity-dependent ADME assay calibration
Scaffold deconstruction probe for 5-HT6 and MAO-A target engagement analysis

Why Substituting with Generic Benzyl or 4-Methylbenzyl Indole-Piperazines Fails: The Ortho-Methyl Effect


Substituting 3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole with close analogs like the unsubstituted benzyl derivative (UA8967) or the 4-methylbenzyl isomer introduces unacceptable variation in molecular recognition. The ortho-position of the methyl group critically dictates the dihedral angle of the benzyl ring, altering the 3D electrostatic potential used for ligand-receptor binding [1]. Furthermore, the Hansch-Leo hydrophobic fragment constant (π) dictates a significant lipophilicity increase (ΔclogP ~0.52) compared to the non-methylated benzyl analog [2]. Since sigma receptor and monoamine oxidase affinities are highly sensitive to benzyl substitution patterns—as demonstrated by the 2-fold affinity shift between halogenated regioisomers—generic replacement leads to loss of critical SAR resolution and nullifies the biological validation intended for the specific 2-methylbenzyl vector [3].

Benzyl substitution pattern critically alters sigma-1 receptor binding recognition; ortho-methyl steric constraint cannot be replicated by para-methyl or halogen analogs.
Lipophilicity increase from the ortho-methyl group alters membrane permeability and clearance predictions; unsubstituted benzyl analog underestimates logP, leading to over-optimistic ADME profiles.
MAO-A selectivity window and 5-HT6 affinity gradient are highly sensitive to piperazine N-substitution; generic replacement risks loss of class-defined selectivity profiles.

Quantitative Evidence Guide: Differentiating the 2-Methylbenzyl Indole-Piperazine from Analogs


Sigma-1 Receptor Affinity Varies Significantly with Benzyl Substitution Pattern

The 2-methylbenzyl modification introduces steric and electronic perturbations that directly modulate sigma-1 receptor binding. In a direct comparison within the same indole-piperazine series, the 3,4-dichlorobenzyl analog (BDBM82348) exhibited a sigma-1 Ki of 126 nM, while the 2,4-difluorobenzyl analog (BDBM82347) showed a Ki of 216 nM, measured under identical conditions using [³H]-(+)-pentazocine displacement in guinea pig brain membrane [1]. The 2-methylbenzyl analog's specific activity is projected to occupy a distinct intermediate affinity range, driven by the ortho-methyl steric effect which restricts rotational freedom and alters the hydrophobic interaction profile differently than halogen or para-methyl substitutions [2].

Sigma-1 Binding Affinity
Cross-study comparable
2,4-difluorobenzyl: Ki 216 nM; 3,4-dichlorobenzyl: Ki 126 nM
Ortho-methyl substitution context alters binding; specific isomer required to avoid false SAR interpretation.
Target compound affinity projected intermediate; direct measurement needed for validation.
Sigma Receptor Neuropharmacology Structure-Activity Relationship

Lipophilicity (clogP) Driven Divergence in ADME and Non-Specific Binding

Using the well-established Hansch-Leo hydrophobic fragmental constant system, the addition of an aromatic methyl group (π = +0.52) to the benzyl ring quantifies the precise lipophilicity shift [1]. Consequently, the 2-methylbenzyl analog (C21H25N3, MW 319.4) exhibits a calculated logP increase of ~0.52 units compared to the unsubstituted benzyl analog UA8967 (C20H23N3, MW 305.4) . This quantifiable difference in molecular weight and logP directly impacts passive membrane permeability and the free drug hypothesis, with higher lipophilicity correlating with increased microsomal clearance risk but potentially enhanced blood-brain barrier penetration.

clogP Shift
Class-level inference
ΔclogP ≈ +0.52 vs. unsubstituted benzyl
Lipophilicity increase impacts ADME predictions; generic analog underestimates clearance risk.
Calculated via Hansch-Leo fragmental method.
Medicinal Chemistry Drug Metabolism QSAR

MAO-A Inhibitory Selectivity Window Defined by Indole-3-Piperazinyl Scaffold

The indole-3-piperazinyl class to which the target compound belongs is validated as a potent, reversible MAO-A inhibitor scaffold. Lead compounds in the series (RP1 and RP9) demonstrated IC50 values of 0.11 µM and 0.14 µM against MAO-A, respectively, with critical selectivity over MAO-B (RP1: 193-fold; RP9: 178-fold) [1]. These sub-micromolar affinities and high selectivity ratios are highly sensitive to N-substitution on the piperazine ring. The specific installation of the 2-methylbenzyl group is hypothesized to occupy a lipophilic sub-pocket adjacent to the flavin adenine dinucleotide (FAD) cofactor, a design strategy used to enhance potency and suppress MAO-B crossover, as evidenced by molecular docking studies in this chemotype [1].

MAO-A Selectivity Window
Class-level inference
Lead series IC50 0.11–0.14 µM; >170-fold MAO-B selectivity
Class validation supports 2-methylbenzyl variant for selectivity mapping in neuropsychiatric research models.
Target compound affinity not directly measured; hypothesis based on molecular docking.
Depression Monoamine Oxidase Selectivity

Expanded 5-HT6 Antagonist Potency Floor via Scaffold Hybridization

A related indole-3-piperazinyl series (N1-Arylsulfonyl derivatives) established a new potency floor for 5-HT6 receptor antagonism. The lead compound '7a' achieved a Ki of 3.4 nM and a functional IC50 of 310 nM [1]. Critically, while the target compound lacks the sulfonyl group, its 2-methylbenzyl-piperazinyl-methyl-indole motif creates a distinct basic scaffold hybridization. This suggests potential utility as a negative control or affinity probe in 5-HT6 target engagement studies, contrasting with the high-nanomolar affinities typically observed for simple N-benzyl piperazine indoles (Ki = 72–916 nM reported for structurally distinct benzyl subclasses) .

5-HT6 Affinity Gradient
Class-level inference
Optimized lead (7a): Ki 3.4 nM; Simple benzyl: Ki 72–916 nM
2-Methylbenzyl compound serves as de-optimized scaffold probe for 5-HT6 SAR studies.
Lacks N1-sulfonyl group; projected mid-nanomolar range.
Serotonin Receptor CNS Drug Discovery Antagonist Design

Best-Fit Application Scenarios for 3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole


Neuropharmacology SAR Probe for Sigma-1 vs. Sigma-2 Discrimination

The compound serves as a critical ortho-substituted benzyl probe in sigma receptor panels. Due to the established affinity spread between dichlorobenzyl and difluorobenzyl analogs [1], scientific teams should utilize this compound to map the steric boundary of the sigma-1 hydrophobic pocket. Screening it alongside the para-methyl isomer will explicitly resolve whether the binding site possesses a narrow, ortho-directed cleft, thereby directing future lead optimization.

ADME Assay Standard for Lipophilicity-Dependent Clearance

Given the precisely calculated logP increase of +0.52 units over the unsubstituted benzyl core [2], this compound is an ideal calibration standard in microsomal stability and PAMPA (Parallel Artificial Membrane Permeability Assay) studies. It serves as a 'matched molecular pair' (MMP) to demonstrate the isolated impact of an ortho-methyl addition on intrinsic clearance, distinct from the electronic effects introduced by halogenated comparators.

Negative Control or Scaffold Deconstruction in 5-HT6 Antagonist Programs

For medicinal chemists working on sulfonamide-based 5-HT6 antagonists achieving Ki values as low as 3.4 nM [3], this compound is the optimal tool for scaffold deconstruction studies. By removing the key sulfonyl acceptor motif while retaining the indole-piperazine core, it serves as a high-end negative control (projected affinity in the mid-nanomolar range), validating that the pharmacophore's potency stems critically from the N1-arylsulfonyl interaction.

MAO-A Reversible Inhibitor Cohorts with Neuroprotective Hints

Following the class-level validation where indole-3-piperazinyl derivatives achieved IC50 values of 0.11–0.14 µM and >170-fold selectivity over MAO-B [4], this 2-methylbenzyl variant is applicable to a 2nd-generation antidepressant probe set. Its distinct lipophilic tail profile is suited for evaluation in SH-SY5Y neuronal cell lines for neuroprotection against oxidative stress, based on the ROS scavenging capacity observed in this chemotype.

Application
Selection Property
Validation Focus
Sigma receptor panel screening
Ortho-substituted benzyl for steric boundary mapping
Sigma-1 vs. sigma-2 discrimination in binding assays
ADME lipophilicity-dependent clearance studies
Matched molecular pair with defined logP shift
Microsomal stability and PAMPA permeability
5-HT6 target engagement probe
Scaffold deconstruction without N1-sulfonyl
Binding affinity gradient establishment
MAO-A inhibition research models
2-Methylbenzyl variant with lipophilic tail
MAO-A/MAO-B selectivity and oxidative stress model endpoint review
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